molecular formula C11H25NO2 B15178455 2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol CAS No. 71617-25-9

2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol

Cat. No.: B15178455
CAS No.: 71617-25-9
M. Wt: 203.32 g/mol
InChI Key: LTRVNMADAVPVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is characterized by its unique structure, which includes a bisethanol moiety linked to a methyl-isopropyl-propyl imino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol typically involves the reaction of 2-methyl-1-(1-methylethyl)propylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the bisethanol structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its imino group can participate in nucleophilic and electrophilic reactions, modulating biological activities .

Comparison with Similar Compounds

2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol in terms of its specific structure and the resulting properties and applications.

Properties

CAS No.

71617-25-9

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

2-[2,4-dimethylpentan-3-yl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H25NO2/c1-9(2)11(10(3)4)12(5-7-13)6-8-14/h9-11,13-14H,5-8H2,1-4H3

InChI Key

LTRVNMADAVPVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.